Cas no 916326-31-3 (tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate)

Tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a versatile heterocyclic building block used in pharmaceutical and agrochemical synthesis. Its key advantages include the presence of both bromo and iodo substituents, which enable selective cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig transformations. The tert-butyloxycarbonyl (Boc) protecting group enhances stability while allowing deprotection under mild acidic conditions for further functionalization. This compound’s rigid pyrazolopyridine core contributes to its utility in designing bioactive molecules, particularly kinase inhibitors. High purity and well-defined reactivity make it a valuable intermediate for medicinal chemistry and material science applications.
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate structure
916326-31-3 structure
Product Name:tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
CAS No:916326-31-3
MF:C11H11BrIN3O2
MW:424.032413721085
MDL:MFCD13183733
CID:1040489
PubChem ID:57581102
Update Time:2025-06-08

tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
    • tert-Butyl 5-bromo-3-iodo-1H-pyrazolo(3,4-b)pyridine-1-car
    • tert-Butyl 5-bromo-3-iodo-1H-pyrazolo-[3,4-b]pyridine-1-carboxylate
    • 1-Boc-5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
    • 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylic acid 1,1-dimethylethyl ester
    • 1,1-Dimethylethyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (ACI)
    • 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylic acid tert-butyl ester
    • tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, AldrichCPR
    • C11H11BrIN3O2
    • tert-Butyl5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
    • 916326-31-3
    • CS-0415925
    • DTXSID40727188
    • SCHEMBL2280620
    • tert-butyl 5-bromo-3-iodopyrazolo[3,4-b]pyridine-1-carboxylate
    • AKOS016006308
    • DA-18759
    • F17830
    • MFCD13183733
    • 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-bromo-3-iodo-, 1,1-dimethylethyl ester
    • AS-74157
    • MDL: MFCD13183733
    • Inchi: 1S/C11H11BrIN3O2/c1-11(2,3)18-10(17)16-9-7(8(13)15-16)4-6(12)5-14-9/h4-5H,1-3H3
    • InChI Key: NXIOVBJEZOJTPW-UHFFFAOYSA-N
    • SMILES: O=C(N1C2C(=CC(=CN=2)Br)C(I)=N1)OC(C)(C)C

Computed Properties

  • Exact Mass: 422.90800
  • Monoisotopic Mass: 422.90794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 57Ų

Experimental Properties

  • PSA: 57.01000
  • LogP: 3.58160

tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029185390-250mg
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
916326-31-3 95%
250mg
$422.30 2023-08-31
Alichem
A029185390-1g
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
916326-31-3 95%
1g
$1056.78 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T85790-1g
Tert-butyl 5-bromo-3-iodopyrazolo[3,4-b]pyridine-1-carboxylate
916326-31-3 95%
1g
¥6210.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T85790-5g
Tert-butyl 5-bromo-3-iodopyrazolo[3,4-b]pyridine-1-carboxylate
916326-31-3 95%
5g
¥21270.0 2023-09-06
Matrix Scientific
070908-250mg
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo-[3,4-b]pyridine-1-carboxylate
916326-31-3
250mg
$559.00 2023-09-08
Chemenu
CM172378-1g
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
916326-31-3 95%
1g
$960 2021-08-05
Apollo Scientific
OR305388-250mg
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
916326-31-3
250mg
£440.00 2024-07-20
Crysdot LLC
CD11017143-250mg
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
916326-31-3 95+%
250mg
$410 2024-07-19
Crysdot LLC
CD11017143-1g
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
916326-31-3 95+%
1g
$1026 2024-07-19
eNovation Chemicals LLC
D516587-1g
1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-bromo-3-iodo-, 1,1-dimethylethyl ester
916326-31-3 95%
1g
$618 2025-02-21

tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran
Reference
Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor
Huang, Shenlin; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1243-1245

Production Method 2

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  12 h, 100 °C
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran
Reference
Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor
Huang, Shenlin; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1243-1245

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Iodine Solvents: 1,4-Dioxane ;  8 h, 40 °C
2.1 Reagents: Bromine Solvents: Acetic acid ;  12 h, 100 °C
3.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran
Reference
Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor
Huang, Shenlin; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1243-1245

tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Raw materials

tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Preparation Products

tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:916326-31-3)tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Order Number:A860288
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:23
Price ($):468.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:916326-31-3)tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
A860288
Purity:99%
Quantity:250mg
Price ($):468.0
Email